
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
概要
説明
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . It is an ethyl ester of quinoline-3-carboxylic acid with both electron-withdrawing chloro and trifluoromethyl groups .
Synthesis Analysis
The synthesis of quinoline derivatives involves various methods . For instance, heating compound 1 with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . The reactions of compound 1 with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yield the corresponding condensation products .Molecular Structure Analysis
The molecular formula of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is C13H9ClF3NO2 . It has a molecular weight of 303.66 g/mol .科学的研究の応用
Antimicrobial Research
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate: is utilized in medicinal chemistry research for its antimicrobial properties . The compound’s structure allows it to interfere with bacterial cell wall synthesis or protein function, making it a valuable candidate for developing new antibiotics.
Dye-Sensitized Solar Cells (DSSCs)
The compound’s ability to bind to metal centers due to the lone pair on the nitrogen atom makes it a suitable component for dye complexes in DSSCs . Its electron-withdrawing groups, such as chloro and trifluoromethyl, enhance the photovoltaic properties of the dyes used in solar cells.
Cell Penetration Enhancement
When attached to cell-penetrating peptides, 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester can cause osmotic swelling of endosomes, enhancing the peptides’ ability to penetrate cells . This is particularly useful in delivering therapeutic agents directly into cells.
Bioimaging and Sensors
The chloro substituent on the compound allows for further functionalization, making it a potential bidentate ligand for bioimaging and sensor applications . This could lead to advancements in medical diagnostics and environmental monitoring.
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as an intermediate in the synthesis of APIs . Its fluorinated structure is often sought after in pharmaceutical development due to the unique properties that fluorine atoms confer to drug molecules, such as increased stability and lipophilicity.
Material Science
In material science, the compound’s diverse functional groups enable facile synthesis of various materials . Its robust structure can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or resistance to degradation.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-5-7(13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBIFKCXMGRLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561191 | |
| Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
CAS RN |
21168-42-3 | |
| Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21168-42-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

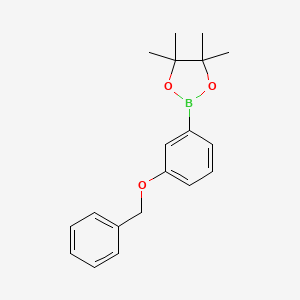
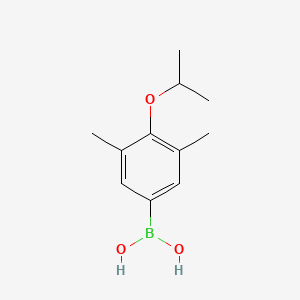
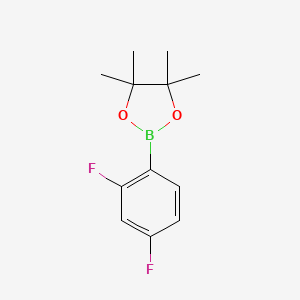

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1340026.png)

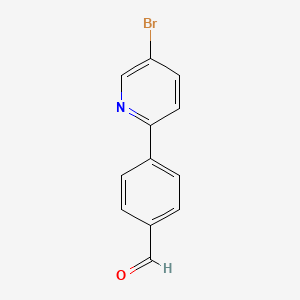
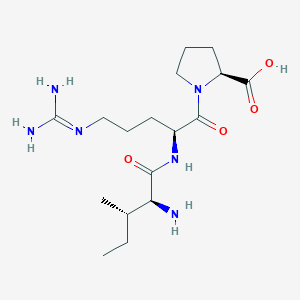



![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)
